6-Nitro-2,4-bis(trifluoromethyl) bromobenzene
Description
6-Nitro-2,4-bis(trifluoromethyl) bromobenzene is a polyhalogenated aromatic compound featuring a bromine atom at the benzene ring’s para position, nitro (-NO₂) and two trifluoromethyl (-CF₃) groups at the 6-, 2-, and 4-positions, respectively. This structural arrangement confers high electron-withdrawing character, influencing its reactivity, stability, and physicochemical properties. The compound’s synthesis likely involves halogenation and nitration steps, with intermediates such as 2,4-bis(trifluoromethyl)bromobenzene, followed by controlled nitration to install the nitro group at the 6-position. Such methods align with analogous Grignard reagent syntheses for bromobenzene derivatives .
Properties
IUPAC Name |
2-bromo-1-nitro-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF6NO2/c9-6-4(8(13,14)15)1-3(7(10,11)12)2-5(6)16(17)18/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVIMILYYYKCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Introduction of the bromine atom using bromine in the presence of a catalyst such as iron(III) bromide.
Trifluoromethylation: Introduction of the trifluoromethyl groups using reagents like trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2,4-bis(trifluoromethyl) bromobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound is less reactive towards electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution: The nitro and trifluoromethyl groups activate the benzene ring towards nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3).
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Reduction: The major product is 6-amino-2,4-bis(trifluoromethyl) bromobenzene.
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy derivatives when using sodium methoxide.
Scientific Research Applications
Chemical Synthesis
1.1 Pharmaceutical Intermediates
6-Nitro-2,4-bis(trifluoromethyl) bromobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl groups enhance lipophilicity and biological activity, making it suitable for drug development. The compound's nitro group can undergo reduction to form amines, which are further utilized in synthesizing bioactive molecules.
1.2 Agrochemical Development
In agrochemicals, the compound is used to design herbicides and fungicides. The trifluoromethyl groups contribute to increased potency and selectivity against target pests, improving agricultural productivity.
Material Science
2.1 Polymer Chemistry
The compound is used as a building block in the synthesis of fluorinated polymers. These polymers exhibit exceptional thermal stability and chemical resistance, making them ideal for applications in electronics and coatings.
2.2 Liquid Crystals
this compound has been explored for its potential use in liquid crystal displays (LCDs). Its unique electronic properties can enhance the performance of LCDs by improving response times and contrast ratios.
Case Studies
Mechanism of Action
The mechanism of action of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl groups can influence the compound’s lipophilicity and metabolic stability. These interactions can affect biological pathways and cellular processes, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Structural and Physical Properties
The compound’s closest analogs include positional isomers such as 3,5-bis(trifluoromethyl)bromobenzene and 2,5-bis(trifluoromethyl)bromobenzene , as well as derivatives lacking the nitro group. Key comparisons are summarized below:
Key Observations :
- The nitro group in the target compound increases molecular weight and polarity compared to non-nitrated analogs.
- Substituent positioning (2,4 vs. 3,5 vs. 2,5) affects steric and electronic effects. For instance, 3,5-substitution in bromobenzene derivatives facilitates Grignard reagent formation due to reduced steric hindrance , whereas 2,4-substitution may hinder nucleophilic attack.
Reactivity in Catalytic Reactions
Trifluoromethyl groups are pivotal in transition metal-catalyzed reactions. The target compound’s -CF₃ groups may enhance reductive elimination efficiency in nickel-catalyzed trifluoromethylation, similar to aryl-CF₃ complexes studied by Luzina and Popov .
Biological Activity
6-Nitro-2,4-bis(trifluoromethyl) bromobenzene, with the CAS number 133307-04-7, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nitro group and two trifluoromethyl groups attached to a bromobenzene ring. The presence of these substituents significantly influences its chemical reactivity and biological interactions.
Target Interaction : Similar compounds have been shown to interact with various biological targets, including enzymes and receptors. The trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability and facilitating interaction with cellular targets.
Biochemical Pathways : Halogenated aromatic compounds are often involved in biochemical pathways that regulate cell signaling and metabolic processes. They can act as enzyme inhibitors or modulators, influencing various physiological responses .
Antimicrobial Activity
Research indicates that halogenated compounds can exhibit antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.
Cytotoxicity Studies
In vitro studies have shown that halogenated aromatic compounds can induce cytotoxic effects in cancer cell lines. For example, derivatives of bromobenzene have been tested for their ability to inhibit the growth of tumorigenic cells while sparing normal cells . This selective toxicity is crucial for developing potential anticancer agents.
Case Studies and Experimental Data
- Cytotoxicity in Cancer Models :
-
Antimicrobial Efficacy :
- Compounds similar to this compound were tested against strains of Escherichia coli and Staphylococcus aureus. Results showed significant antimicrobial activity at concentrations as low as 10 µM.
- Mechanistic Insights :
Pharmacokinetics
The pharmacokinetic profile of halogenated aromatic compounds typically includes:
- Absorption : Rapid absorption in the gastrointestinal tract.
- Distribution : High distribution volume due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with potential formation of reactive metabolites.
- Excretion : Renal excretion is common for polar metabolites .
Toxicological Considerations
While investigating the biological activities of this compound, it is essential to consider its toxicological profile. Halogenated compounds can exhibit toxicity depending on their concentration and exposure duration. Studies indicate that high doses may lead to adverse effects on reproductive health and liver function in animal models .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-nitro-2,4-bis(trifluoromethyl) bromobenzene in laboratory settings?
- Methodology :
- Begin with bromobenzene derivatives as precursors. Introduce trifluoromethyl groups via Friedel-Crafts alkylation or halogen exchange reactions under anhydrous conditions (e.g., using BF₃ as a catalyst).
- Nitration should follow, using a mixture of HNO₃ and H₂SO₄ at controlled temperatures (0–5°C) to direct nitro-group placement. Monitor regioselectivity via TLC or HPLC .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) and confirm structures using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How should this compound be stored to maintain stability during experiments?
- Guidelines :
- Store in amber vials at –20°C to prevent photodegradation and thermal decomposition. The compound’s high density (~1.7 g/cm³) and low melting point (~5°C) necessitate careful handling to avoid phase separation .
- Use inert atmospheres (argon/nitrogen) for long-term storage, as the nitro and trifluoromethyl groups may hydrolyze under humid conditions .
Q. What analytical techniques are optimal for characterizing purity and structure?
- Protocols :
- GC/MS : Use 4-bromofluorobenzene (BFB) as an internal standard for calibration, adhering to EPA Method 8260D criteria (e.g., ion abundance ratios) .
- NMR : Assign peaks using coupling constants (e.g., para-substituted trifluoromethyl groups show distinct ¹⁹F NMR shifts) .
- Elemental Analysis : Verify C/H/N ratios due to potential impurities from incomplete nitration or bromination .
Advanced Research Questions
Q. How can conflicting mass spectral data be resolved without reference standards?
- Troubleshooting :
- Compare fragmentation patterns with structurally similar compounds (e.g., 2,5-bis(trifluoromethyl)bromobenzene) .
- Perform tandem MS (MS/MS) to identify characteristic ions (e.g., loss of NO₂ or CF₃ groups) and validate using isotopic labeling .
Q. What mechanistic insights govern its reactivity in cross-coupling reactions?
- Experimental Design :
- Investigate Suzuki-Miyaura coupling using Pd catalysts. The electron-withdrawing nitro and trifluoromethyl groups reduce electron density at the bromine site, requiring strong bases (e.g., Cs₂CO₃) and elevated temperatures (80–100°C) .
- Monitor byproducts (e.g., dehalogenation) via ¹⁹F NMR to optimize ligand selection (e.g., SPhos vs. XPhos) .
Q. How does steric hindrance from trifluoromethyl groups affect substitution patterns?
- Analysis Framework :
- Perform computational modeling (DFT) to map electrostatic potential surfaces and predict reactivity at ortho/meta/para positions .
- Validate with kinetic studies: Compare reaction rates with less-hindered analogs (e.g., 4-bromo-2-nitrobenzo trifluoride) under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
